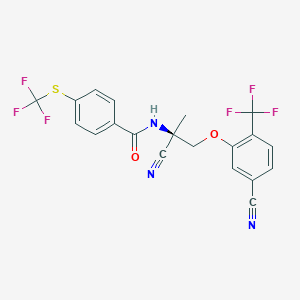
ent-Monepantel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Monepantel is an anthelmintic compound primarily used in veterinary medicine to treat parasitic infections in livestock. It is particularly effective against gastrointestinal nematodes, which are common parasites affecting sheep and other ruminants. The compound belongs to the amino-acetonitrile derivative class of anthelmintics and has shown efficacy against parasites resistant to other classes of anthelmintics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Monepantel involves several steps, starting from readily available starting materials. The key steps include:
Formation of the Amino-Acetonitrile Core: This involves the reaction of a suitable aldehyde with an amine and a cyanide source under controlled conditions to form the amino-acetonitrile core.
Chiral Resolution: The racemic mixture obtained from the initial synthesis is subjected to chiral resolution to isolate the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Functional Group Modifications: The core structure is further modified by introducing various functional groups to enhance its anthelmintic activity. This may involve reactions such as alkylation, acylation, and cyclization under specific conditions.
Industrial Production Methods
In industrial settings, the production of ®-Monepantel is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems are used to ensure consistent quality and yield.
Purification and Quality Control: The final product undergoes rigorous purification steps, including crystallization and chromatography, to ensure high purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.
化学反応の分析
Types of Reactions
®-Monepantel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, and nucleophiles, like amines and alcohols, are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or modifying its pharmacokinetic properties.
科学的研究の応用
®-Monepantel has a wide range of scientific research applications, including:
Veterinary Medicine: Its primary use is in treating parasitic infections in livestock, particularly sheep.
Parasitology Research: Researchers study its efficacy against various nematode species and its potential to overcome resistance to other anthelmintics.
Pharmacology: Studies focus on its pharmacokinetics, metabolism, and safety profile in different animal species.
Drug Development: ®-Monepantel serves as a lead compound for developing new anthelmintics with improved efficacy and safety profiles.
作用機序
®-Monepantel exerts its anthelmintic effects by targeting specific receptors in nematodes. It binds to the nicotinic acetylcholine receptors, causing paralysis and death of the parasites. The compound’s selectivity for these receptors in nematodes, as opposed to mammals, contributes to its safety profile. The molecular pathways involved include disruption of neurotransmission, leading to impaired muscle function and eventual expulsion of the parasites from the host.
類似化合物との比較
Similar Compounds
Levamisole: Another anthelmintic that targets nicotinic acetylcholine receptors but has a different chemical structure.
Ivermectin: A widely used anthelmintic with a different mechanism of action, targeting glutamate-gated chloride channels.
Albendazole: A benzimidazole anthelmintic that inhibits microtubule formation in parasites.
Uniqueness
®-Monepantel is unique due to its specific action on nicotinic acetylcholine receptors and its efficacy against resistant nematode strains. Its distinct chemical structure and mode of action differentiate it from other anthelmintics, making it a valuable tool in managing parasitic infections in livestock.
特性
CAS番号 |
887148-70-1 |
|---|---|
分子式 |
C20H13F6N3O2S |
分子量 |
473.4 g/mol |
IUPAC名 |
N-[(2R)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1 |
InChIキー |
WTERNLDOAPYGJD-GOSISDBHSA-N |
異性体SMILES |
C[C@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
正規SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
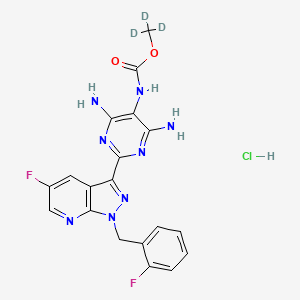
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
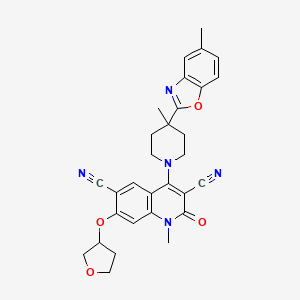
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)

![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
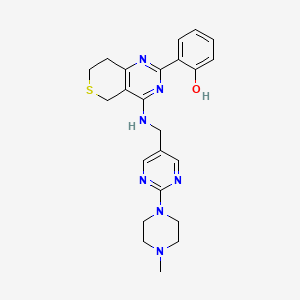
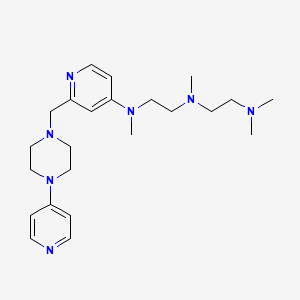
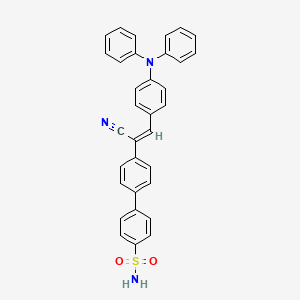
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
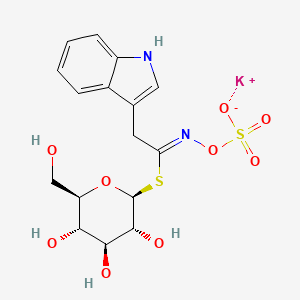
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)

